Perfluorododecane

Beschreibung

The exact mass of the compound Hexacosafluorododecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

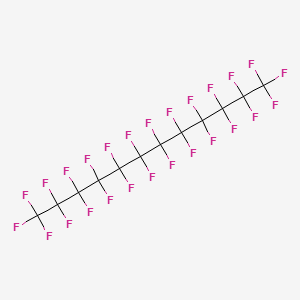

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-hexacosafluorododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F26/c13-1(14,3(17,18)5(21,22)7(25,26)9(29,30)11(33,34)35)2(15,16)4(19,20)6(23,24)8(27,28)10(31,32)12(36,37)38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZGTRLARPEMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F26 | |

| Record name | Dodecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-hexacosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184726 | |

| Record name | Perfluorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-59-5 | |

| Record name | Perfluorododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexacosafluorododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexacosafluorododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluorododecane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ2D6NE3MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perfluorododecane: A Comprehensive Technical Guide to its Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties and characterization methodologies for perfluorododecane (PFD), a perfluoroalkane of significant interest in various scientific and industrial fields, including as a potential component in drug delivery systems and as a contrast agent.

Core Chemical and Physical Properties

This compound (C₁₂F₂₆) is a fully fluorinated alkane, which imparts exceptional chemical inertness and thermal stability.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂F₂₆ | [3][4][5] |

| Molecular Weight | 638.09 g/mol | [3][4][5] |

| Boiling Point | 178 °C | [3][6] |

| Melting Point | 75 °C | [7][6] |

| Density | 1.731 g/cm³ at 90 °C | [3] |

| Solubility | Perfluorocarbons like this compound exhibit very low solubility in water (on the order of 10 ppm) and are not miscible with most common organic solvents such as ethanol, acetone, and chloroform. However, they can show miscibility with some hydrocarbons, like hexane. Perfluorocarbons are known to dissolve relatively high volumes of gases due to weak intermolecular interactions. |

Characterization of this compound: Experimental Protocols

The definitive identification and purity assessment of this compound necessitates the use of advanced analytical techniques. The following sections detail the typical experimental protocols for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound.

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable solvent with which it is miscible, such as a perfluorinated solvent or a hydrocarbon like hexane. The concentration should be optimized for the instrument's sensitivity, typically in the low ppm range.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is employed.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent, is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 300 °C, and a final hold for 5 minutes. This program should be optimized based on the specific instrument and column.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 800.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis: The retention time of the this compound peak is used for identification against a known standard. The mass spectrum will show a characteristic fragmentation pattern, although a molecular ion peak may be absent or of very low intensity, which is common for perfluoroalkanes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the analysis of this compound in complex matrices, particularly at trace levels, LC-MS/MS offers high sensitivity and selectivity.

Methodology:

-

Sample Preparation: For aqueous samples, solid-phase extraction (SPE) is often employed for sample clean-up and concentration. For other matrices, a suitable extraction solvent must be chosen. The final extract is typically dissolved in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS).

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of methanol or acetonitrile and water, often with an additive like ammonium acetate or formic acid to improve ionization.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40 °C.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for perfluorinated compounds.

-

Detection Mode: Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.

-

-

Data Analysis: Identification is based on the retention time and the presence of the specific SRM transitions at the expected ratio. Quantification is typically performed using an internal standard method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation and purity assessment of fluorinated compounds.

Methodology:

-

Sample Preparation: Dissolve the this compound sample in a deuterated solvent that provides good solubility. Given the limited solubility in common NMR solvents, a fluorinated solvent like hexafluorobenzene or a co-solvent system might be necessary.

-

Instrumentation: A high-field NMR spectrometer equipped with a fluorine-observe probe.

-

NMR Experiment Conditions:

-

Nucleus Observed: ¹⁹F.

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Referencing: An internal or external standard such as trifluorotoluene or hexafluorobenzene is used for chemical shift referencing.

-

Pulse Program: A standard one-pulse experiment is typically sufficient.

-

-

Data Analysis: The ¹⁹F NMR spectrum of this compound will show distinct signals corresponding to the different fluorine environments in the molecule (e.g., -CF₃ and -CF₂- groups). The chemical shifts, coupling constants, and integration of these signals provide detailed structural information and can be used to identify impurities.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive characterization of a this compound sample.

Caption: A logical workflow for the characterization of a this compound sample.

References

- 1. lcms.cz [lcms.cz]

- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. pubs.acs.org [pubs.acs.org]

The Dawn of a Fluorinated World: Early Studies and Discovery of Perfluorododecane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The mid-20th century marked a pivotal era in the advancement of fluorine chemistry, laying the groundwork for the synthesis and understanding of a novel class of compounds: perfluorocarbons. Among these, perfluorododecane (C₁₂F₂₆), a twelve-carbon alkane with all its hydrogen atoms replaced by fluorine, emerged as a subject of significant interest due to its extreme chemical inertness and unique physical properties. This technical guide delves into the early studies and discovery of this compound, presenting key quantitative data, detailed experimental protocols from the era, and visualizations of the foundational synthetic pathways.

From Discovery to Synthesis: The Electrochemical Fluorination Revolution

The journey to this compound and other perfluorocarbons was unlocked by the pioneering work of Joseph H. Simons in the 1930s.[1][2] His development of electrochemical fluorination (ECF), later known as the Simons process, provided the first practical method for the large-scale production of these highly fluorinated compounds.[1][2] The process, which involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride, was a significant breakthrough.[2] Early research was often driven by the need for chemically resistant materials for projects of national importance, and the full details of the Simons process were not widely published until after World War II, with a comprehensive paper appearing in the Journal of the Electrochemical Society in 1949.[2]

The synthesis of this compound via the Simons process begins with a dodecanoyl precursor, typically dodecanoyl fluoride. This starting material is dissolved in anhydrous hydrogen fluoride to create an electrically conductive solution. An electric current is then passed through the solution, leading to the systematic replacement of all carbon-hydrogen bonds with carbon-fluorine bonds. The immediate product of the electrochemical fluorination of dodecanoyl fluoride is perfluorododecanoyl fluoride (C₁₁F₂₃COF).

Physicochemical Properties: A Snapshot from Early Investigations

Early researchers meticulously characterized the physical properties of the newly synthesized perfluorocarbons. While specific data for this compound from the earliest publications is sparse, data for its immediate precursor, perfluorododecanoic acid, was documented. The following table summarizes key physical properties of this compound, drawing from both early literature on related compounds and more recent, comprehensive measurements.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂F₂₆ | - |

| Molecular Weight | 638.09 g/mol | [2] |

| Boiling Point | 178 °C | [2] |

| Melting Point | 75 °C | [2] |

| Density | >1.5 g/cm³ | [2] |

| Refractive Index | ~1.283 | [2] |

Experimental Protocols: Recreating Early Synthetic Procedures

The following protocols are reconstructed based on the principles of the Simons electrochemical fluorination process and subsequent chemical transformations described in the mid-20th century literature.

I. Synthesis of Perfluorododecanoyl Fluoride via Electrochemical Fluorination

Objective: To synthesize perfluorododecanoyl fluoride from dodecanoyl fluoride using the Simons ECF process.

Apparatus:

-

A Simons electrochemical fluorination cell, typically constructed from a material resistant to hydrogen fluoride (e.g., nickel or a nickel alloy).

-

A pack of alternating nickel anodes and cathodes, insulated from each other.

-

A power source capable of delivering a constant voltage (typically 5-6 V).

-

A condenser and collection trap cooled with a dry ice/acetone bath to capture volatile products and hydrogen gas.

-

An inlet for the introduction of anhydrous hydrogen fluoride and the organic feedstock.

-

An outlet for venting hydrogen gas.

Methodology:

-

The ECF cell is charged with anhydrous hydrogen fluoride.

-

Dodecanoyl fluoride is introduced into the cell at a controlled rate. The concentration of the organic starting material is typically kept low.

-

A direct current is applied across the electrodes, with the cell potential maintained at approximately 5-6 volts. Electrolysis is continued until the theoretical amount of charge has been passed to achieve complete fluorination.

-

Hydrogen gas, a byproduct of the reaction, is vented from the cell and passed through a trap to remove any entrained hydrogen fluoride.

-

The crude product, primarily perfluorododecanoyl fluoride, is drained from the cell. Due to its high density, it typically forms a separate layer from the hydrogen fluoride.

-

The crude product is washed with water to hydrolyze any remaining starting material and remove residual hydrogen fluoride. It is then treated with a dilute base (e.g., sodium bicarbonate solution) to neutralize any remaining acidity, followed by another water wash.

-

The washed product is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

-

Purification is achieved through fractional distillation under reduced pressure to isolate the perfluorododecanoyl fluoride.

II. Conversion of Perfluorododecanoyl Fluoride to this compound

Objective: To convert the perfluorododecanoyl fluoride to the final this compound product. This involves two key steps: hydrolysis to the carboxylic acid and subsequent decarboxylation.

A. Hydrolysis to Perfluorododecanoic Acid

Methodology:

-

The purified perfluorododecanoyl fluoride is carefully reacted with water. This hydrolysis reaction converts the acyl fluoride to the corresponding carboxylic acid, perfluorododecanoic acid.

-

The resulting perfluorododecanoic acid, a solid at room temperature, is then purified, typically by recrystallization from a suitable solvent.

B. Decarboxylation to this compound

Methodology:

-

The purified perfluorododecanoic acid is heated, often in the presence of a catalyst or in a high-boiling point solvent, to induce decarboxylation. This process removes the carboxylic acid group as carbon dioxide, yielding the perfluoroalkane.

-

The crude this compound is then purified by distillation or sublimation to yield the final product.

Visualizing the Core Processes

The following diagrams illustrate the logical workflow of the synthesis of this compound and the foundational electrochemical fluorination process.

References

An In-depth Technical Guide to the Biocompatibility of Perfluorododecane

An important introductory note: Direct and extensive biocompatibility data for Perfluorododecane (PFDoDA) is limited in publicly accessible literature. Consequently, this guide leverages available data for Perfluorodecanoic acid (PFDA), a structurally similar long-chain perfluorinated carboxylic acid with a ten-carbon chain, as a proxy to infer the potential biocompatibility profile of this compound (a twelve-carbon chain). This approach is taken to provide a comprehensive overview based on the closest available scientific evidence. All data presented for PFDA should be considered indicative and may not be fully representative of PFDoDA.

Introduction to this compound and its Biocompatibility Profile

This compound (C₁₂F₂₆) is a perfluorocarbon (PFC), a class of organofluorine compounds that have garnered significant interest in various biomedical applications, including drug delivery, medical imaging, and as respiratory gas carriers. Their unique properties, such as high gas-dissolving capacity, chemical inertness, and hydrophobicity, make them attractive candidates for these uses. However, the biocompatibility of these substances is a critical factor that determines their suitability and safety for clinical applications.

The biocompatibility of a material refers to its ability to perform with an appropriate host response in a specific application. For a compound like this compound, this involves a thorough investigation of its potential to cause adverse effects such as cytotoxicity, inflammation, and immunotoxicity.

This technical guide provides a detailed overview of the current understanding of the biocompatibility of long-chain perfluorinated acids, with a specific focus on data available for Perfluorodecanoic acid (PFDA) as a surrogate for this compound. It includes a summary of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key biocompatibility assays, and visualizations of relevant biological pathways and experimental workflows.

In Vitro Biocompatibility Assessment

In vitro studies are crucial for the initial screening of the biocompatibility of a compound, providing insights into its effects at a cellular level. Key aspects of in vitro assessment include cytotoxicity, which evaluates the potential of a substance to cause cell death, and the inflammatory response of cells upon exposure.

Cytotoxicity Data

Cytotoxicity assays are fundamental in determining the concentration at which a substance may become toxic to cells. The following table summarizes available quantitative cytotoxicity data for Perfluorodecanoic acid (PFDA).

| Cell Line | Assay Type | Concentration | Cell Viability (%) | IC50 / LC50 | Source |

| Mouse Melanoma B16 | Not Specified | 100 µM | 54% | - | [1] |

| Pig Oocytes | Viability Assay | - | - | LC50 = 7.8 µM | [2] |

| Pig Oocytes | Maturation Assay | - | - | IM50 = 3.8 µM | [2] |

IC50 (Median Inhibitory Concentration) is the concentration of a substance that reduces a biological activity by 50%. LC50 (Median Lethal Concentration) is the concentration that is lethal to 50% of the tested organisms. IM50 (Median Inhibition of Maturation) is the concentration that inhibits 50% of oocyte maturation.

Inflammatory Response

Long-chain perfluoroalkyl substances have been shown to modulate inflammatory responses. Studies on PFDA suggest an interaction with the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), a key regulator of lipid metabolism and inflammation. Activation of PPAR-α by PFDA has been observed to lead to a subsequent negative regulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in certain contexts.[3][4] However, it is important to note that the inflammatory response to PFAS can be complex and context-dependent.

In Vivo Biocompatibility Assessment

In vivo studies provide a more comprehensive understanding of a compound's biocompatibility by evaluating its effects within a living organism. These studies can reveal systemic toxicity, effects on specific organs, and the overall immune response.

Systemic and Organ-Specific Toxicity

The following table summarizes findings from in vivo studies on Perfluorodecanoic acid (PFDA) in animal models.

| Species | Route of Administration | Dose | Duration | Key Findings | NOAEL/LOAEL | Source |

| Female Harlan Sprague-Dawley Rats | Oral Gavage | 0, 0.125, 0.25, 0.5, 1, or 2 mg/kg/day | 28 days | Increased relative liver weights at ≥ 0.25 mg/kg/day. | NOAEL not explicitly stated, LOAEL for liver effects likely 0.25 mg/kg/day. | [5] |

| Female B6C3F1/N Mice | Oral Gavage | 0, 0.625, 1.25, 2.5, or 5.0 mg/kg/week | 4 weeks | Hepatomegaly at ≥ 0.625 mg/kg/week. | NOAEL not explicitly stated, LOAEL for hepatomegaly likely 0.625 mg/kg/week. | [5] |

| Female C57BL/6J Mice | Single Oral Dose | 0, 40, 80, 100, 120, or 160 mg/kg | Up to 30 days | 2.5-fold increase in absolute liver weight. | Not applicable (acute study). | [6] |

NOAEL (No-Observed-Adverse-Effect Level) is the highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects. LOAEL (Lowest-Observed-Adverse-Effect Level) is the lowest exposure level at which there are biologically significant increases in the frequency or severity of adverse effects.[7][8][9]

Immunotoxicity

The immune system is a sensitive target for many chemical compounds. In vivo studies with PFDA have revealed effects on immune cell populations, as detailed in the table below.

| Species | Route of Administration | Dose | Duration | Key Immunotoxic Effects | Source |

| Female B6C3F1/N Mice | Oral Gavage | ≥ 1.25 mg/kg/week | 4 weeks | Decreased numbers of splenic CD3+, CD4+, and CD8+ cells. | [5] |

| Female B6C3F1/N Mice | Oral Gavage | 5.0 mg/kg/week | 4 weeks | Decreased total spleen cells, and Ig+ and NK+ cells. | [5] |

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible assessment of biocompatibility. The following sections provide methodologies for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate under standard cell culture conditions to allow for cell attachment.

-

Compound Exposure: Prepare serial dilutions of this compound (or the test compound) in a suitable solvent (e.g., DMSO) and then in cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include appropriate vehicle controls.

-

Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Hemolysis Assay for Hemocompatibility

The hemolysis assay evaluates the potential of a material to damage red blood cells (RBCs), leading to the release of hemoglobin.

Principle: The amount of hemoglobin released from damaged RBCs is quantified by measuring the absorbance of the supernatant after incubation with the test material.

Protocol:

-

Blood Collection and Preparation: Obtain fresh whole blood (e.g., from a rabbit or human) containing an anticoagulant (e.g., heparin). Centrifuge the blood to pellet the RBCs. Wash the RBCs several times with a buffered saline solution (e.g., PBS) to remove plasma and platelets. Resuspend the washed RBCs in PBS to a desired concentration (e.g., 2%).

-

Sample Preparation: Prepare serial dilutions of this compound (or the test compound) in PBS.

-

Incubation: In a series of test tubes or a 96-well plate, mix the RBC suspension with the test compound dilutions. Include a positive control (e.g., Triton X-100 or distilled water to induce 100% hemolysis) and a negative control (PBS). Incubate the samples at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.

-

Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.

-

Absorbance Measurement: Carefully collect the supernatant from each sample and transfer it to a new 96-well plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

-

Data Analysis: Calculate the percentage of hemolysis for each sample using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative_control) / (Absorbance_positive_control - Absorbance_negative_control)] x 100

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is crucial for a clear understanding of the biocompatibility assessment.

PPAR-α Signaling Pathway in Inflammatory Response

Perfluorinated carboxylic acids like PFDA have been shown to activate the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α). This nuclear receptor plays a critical role in regulating lipid metabolism and inflammation. The following diagram illustrates a simplified model of how PFDA-mediated PPAR-α activation can influence the inflammatory response.

General Biocompatibility Testing Workflow

The biological evaluation of a medical device or its components follows a structured risk management process, as outlined in standards such as ISO 10993.[10][11][12][13] The following workflow diagram provides a simplified overview of this process for a chemical compound like this compound.[14][15][16]

Conclusion

The biocompatibility of this compound is a critical area of investigation for its potential use in drug development and other biomedical applications. While direct data on this compound is scarce, studies on its close structural analog, Perfluorodecanoic acid, provide valuable insights. The available evidence suggests that long-chain perfluorinated carboxylic acids can exhibit dose-dependent cytotoxicity and have the potential to modulate the immune system, in part through the PPAR-α signaling pathway.

The in vivo data on PFDA indicate that the liver is a primary target organ, with effects such as hepatomegaly observed at relatively low doses. Furthermore, alterations in immune cell populations in lymphoid tissues have been reported, highlighting the immunomodulatory potential of these compounds.

It is imperative that further research be conducted specifically on this compound to establish its definitive biocompatibility profile. The experimental protocols and workflows outlined in this guide provide a framework for such investigations, adhering to internationally recognized standards for the biological evaluation of medical materials. A thorough understanding of the biocompatibility of this compound is essential for ensuring its safe and effective translation into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of perfluorodecanoic acid on pig oocyte viability, intracellular calcium levels and gap junction intercellular communication during oocyte maturation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual action of peroxisome proliferator-activated receptor alpha in perfluorodecanoic acid-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual action of peroxisome proliferator-activated receptor alpha in perfluorodecanoic acid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immunotoxic and Hepatotoxic Effects of Perfluoro-n-decanoic acid (PFDA) on Female Harlan Sprague-Dawley Rats and B6C3F1/N Mice When Administered by Oral Gavage for 28 Days - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The biochemical toxicity of perfluorodecanoic acid in the mouse is different from that of 2,3,7,8-tetrachlorodibenzo-p-dioxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Characterization of the LOAEL-to-NOAEL uncertainty factor for mild adverse effects from acute inhalation exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A New Way in Deciding NOAEL Based on the Findings from GLP-Toxicity Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biocompatibility Matrix in Device Testing (ISO 10993-1) [nabi.bio]

- 12. greenlight.guru [greenlight.guru]

- 13. emergobyul.com [emergobyul.com]

- 14. Chemical Characterization Can Supplement and Support Biocompatibility Testing - Medical Design Briefs [medicaldesignbriefs.com]

- 15. nelsonlabs.com [nelsonlabs.com]

- 16. congenius.ch [congenius.ch]

Perfluorododecane as a Gas Carrier: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of perfluorododecane as a gas carrier in novel experimental setups. This compound, a perfluorocarbon (PFC), is a chemically inert and biocompatible compound with a high capacity for dissolving respiratory gases and other bioactive gaseous molecules. These properties make it a valuable tool in various research and therapeutic development areas, particularly for oxygen, nitric oxide, and carbon monoxide delivery.

Core Principles of Perfluorodocarbon Gas Carriage

Perfluorocarbons are unique in their ability to physically dissolve large volumes of gases. Unlike hemoglobin, which chemically binds oxygen, PFCs carry gases in the spaces between their molecules. This dissolution is governed by Henry's Law, which states that the amount of dissolved gas in a liquid is proportional to its partial pressure in the gas phase. The high solubility of gases in PFCs like this compound is attributed to the weak intermolecular forces and the large cavities present in the liquid structure. For biomedical applications, PFCs are typically formulated as emulsions to be miscible in aqueous environments like cell culture media or blood.

Quantitative Data on Gas Solubility

The efficiency of a gas carrier is determined by its gas dissolution capacity. While specific data for this compound is not as widely published as for other PFCs like perfluorodecalin or perfluorooctyl bromide, the available information indicates a high solubility for key gases.

| Gas | Solubility in Perfluorocarbons (general) | Notes |

| Oxygen (O₂) | 40-50 mL O₂ / 100 mL PFC | Perfluorocarbons can dissolve up to 20 times more oxygen than water.[1] The exact solubility varies with the specific PFC and experimental conditions. |

| Nitric Oxide (NO) | High, with a partition coefficient favoring the PFC phase | Studies on PFC emulsions show a nitric oxide concentration 2.4 times higher in the PFC micelles than in the aqueous solution.[2] The solubility of NO in PFCs is reported to be approximately 11.6 times that of oxygen.[2] |

| Carbon Monoxide (CO) | High | Perfluorocarbons exhibit high solubility for nonpolar gases, including carbon monoxide.[1] |

Note: The table summarizes general solubility data for perfluorocarbons. Specific values for this compound may vary.

Experimental Protocols

Preparation of this compound Nanoemulsion

This protocol describes the preparation of a stable this compound nanoemulsion for gas delivery applications using a high-pressure homogenization method.

Materials:

-

This compound

-

Surfactant (e.g., lecithin, Pluronic F-68)

-

Glycerol (for tonicity adjustment)

-

High-purity water (Water for Injection grade recommended for in vivo studies)

Equipment:

-

High-pressure homogenizer

-

High-shear mixer

-

Beakers and magnetic stirrer

-

Water bath

Procedure:

-

Phase Preparation:

-

Oil Phase: Dissolve the chosen surfactant in this compound. Gentle heating (40-50°C) may be necessary to aid dissolution.

-

Aqueous Phase: Dissolve glycerol in high-purity water.

-

-

Pre-emulsification:

-

Heat both the oil and aqueous phases to the same temperature (e.g., 50-60°C).

-

Slowly add the aqueous phase to the oil phase while stirring vigorously with a magnetic stirrer to form a coarse pre-emulsion.

-

-

Homogenization:

-

Immediately pass the pre-emulsion through a high-pressure homogenizer.

-

Apply multiple passes (typically 5-10) at a pressure of 100-150 MPa to achieve a translucent nanoemulsion with a droplet size of 100-200 nm.

-

-

Gas Loading:

-

To load the emulsion with a specific gas, bubble the desired gas (e.g., oxygen, nitric oxide, carbon monoxide) through the nanoemulsion for a set period (e.g., 15-30 minutes) at a controlled flow rate.

-

Alternatively, for precise loading, the emulsion can be equilibrated with the gas in a sealed, pressurized container.

-

-

Sterilization:

-

For biological experiments, sterilize the final emulsion by filtration through a 0.22 µm syringe filter.

-

In Vivo Oxygen Delivery in a Murine Model

This protocol outlines a general procedure for evaluating the efficacy of a gas-loaded this compound emulsion in an in vivo model of hypoxia.

Materials:

-

Oxygen-loaded this compound nanoemulsion

-

Anesthetic agent (e.g., isoflurane)

-

Animal model (e.g., mouse)

-

Pulse oximeter for monitoring blood oxygen saturation

-

Intravenous injection supplies

Procedure:

-

Animal Preparation: Anesthetize the animal and monitor its vital signs, including baseline blood oxygen saturation.

-

Induction of Hypoxia: Induce a controlled hypoxic state by adjusting the composition of the inhaled gas mixture (e.g., reducing the oxygen concentration).

-

Emulsion Administration: Once a stable hypoxic state is achieved, administer the oxygen-loaded this compound nanoemulsion intravenously via a tail vein catheter.

-

Monitoring: Continuously monitor the animal's blood oxygen saturation, heart rate, and other physiological parameters throughout the experiment.

-

Data Analysis: Compare the blood oxygen saturation levels before and after the administration of the emulsion to determine the efficacy of oxygen delivery.

Visualizations: Workflows and Signaling Pathways

To facilitate the understanding of experimental processes and biological mechanisms, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for In Vivo Oxygen Delivery

Caption: Workflow for evaluating in-vivo oxygen delivery.

Signaling Pathway of Nitric Oxide-Mediated Vasodilation

Caption: Nitric oxide signaling pathway in vasodilation.

Conclusion

This compound holds significant promise as a versatile gas carrier for a range of experimental applications. Its high gas solubility, coupled with its chemical inertness and biocompatibility when formulated as a nanoemulsion, enables the controlled delivery of gases to cellular and in vivo systems. This technical guide provides a foundational understanding of the principles, quantitative aspects, and experimental protocols associated with the use of this compound as a gas carrier. Further research into the specific properties of this compound and its interactions with biological systems will undoubtedly expand its utility in the fields of biology, medicine, and drug development.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Perfluorododecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorododecane (C₁₂F₂₆) is a fully fluorinated alkane, a member of the perfluoroalkane (PFA) family. These compounds are characterized by the replacement of all hydrogen atoms with fluorine atoms, which imparts unique and valuable properties. The strong carbon-fluorine bond, the most stable in organic chemistry, renders perfluorocarbons exceptionally stable and inert. This guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on data relevant to research and drug development applications.

Physical Properties of this compound

The physical properties of this compound are summarized in the table below. These properties make it a candidate for various specialized applications, including as a component in emulsions for drug delivery and as a stable, inert medium.

| Property | Value | Reference / Notes |

| Molecular Formula | C₁₂F₂₆ | |

| Molecular Weight | 638.09 g/mol | |

| Appearance | White solid at room temperature | |

| Melting Point | 75 - 76 °C (167 - 169 °F) | |

| Boiling Point | 178 °C (352.4 °F) at 760 mmHg | |

| Density (liquid) | 1.731 g/cm³ at 90 °C | |

| Refractive Index | ~1.283 at 20 °C | Estimated value for the solid state. The refractive index of perfluoroalkanes is generally low. |

| Viscosity (liquid) | Data not available for C₁₂F₂₆ | The viscosity of liquid perfluoroalkanes increases with chain length. For comparison, the dynamic viscosity of perfluorooctane (C₈F₁₈) is approximately 2.1 mPa·s at 25 °C. |

| Surface Tension | Data not available for C₁₂F₂₆ | The surface tension of liquid perfluoroalkanes is very low, typically in the range of 12-20 mN/m. It is expected to be slightly higher than that of shorter-chain perfluoroalkanes.[1][2] |

| Vapor Pressure | Data not available for C₁₂F₂₆ | The vapor pressure of perfluoroalkanes decreases with increasing chain length. For comparison, the vapor pressure of perfluorooctanoic acid is around 4 Pa at 25 °C.[3] |

| Solubility | ||

| In Water | Insoluble | Perfluorocarbons are highly hydrophobic. |

| In Acetone | Limited quantitative data | Generally, perfluoroalkanes have low solubility in common organic solvents like acetone.[4] |

| In Ethanol | Limited quantitative data | Similar to acetone, solubility is expected to be low. |

| In DMSO | Limited quantitative data | Solubility is expected to be low. |

| In Hexane | Miscible | Perfluoroalkanes are often miscible with non-polar solvents like hexane. |

| Thermal Conductivity | Data not available for C₁₂F₂₆ | Perfluoroalkanes generally have low thermal conductivity, making them good thermal insulators. |

| Dielectric Constant | ~2.0 | Perfluoroalkanes have very low dielectric constants, making them excellent electrical insulators.[1][4][5] |

Chemical Properties and Reactivity

This compound, like other perfluoroalkanes, is characterized by its exceptional chemical inertness. This lack of reactivity is a direct consequence of the strength and stability of the carbon-fluorine bond.

-

Chemical Stability: this compound is resistant to attack by most chemical reagents, including strong acids, bases, oxidizing agents, and reducing agents.

-

Thermal Stability: It exhibits high thermal stability and can withstand high temperatures without significant decomposition.

-

Reactivity: Due to the strength of the C-F bonds, this compound does not readily participate in most chemical reactions under normal conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the physicochemical properties of perfluorocarbons like this compound.

Viscosity Measurement (Ubbelohde Viscometer)

Objective: To determine the kinematic and dynamic viscosity of liquid this compound at a controlled temperature.

Methodology:

-

Apparatus: An Ubbelohde capillary viscometer, a constant temperature water bath with a precision of ±0.01 K, a stopwatch, and a calibrated thermometer.

-

Procedure: a. The viscometer is thoroughly cleaned with a suitable solvent and dried. b. A known volume of the liquid sample (molten this compound) is introduced into the viscometer. c. The viscometer is vertically mounted in the constant temperature water bath and allowed to equilibrate for at least 30 minutes. d. The liquid is drawn up into the upper bulb of the viscometer by suction. e. The suction is removed, and the time taken for the liquid meniscus to pass between two marked points on the capillary is measured using a stopwatch. f. The measurement is repeated at least three times, and the average flow time is calculated.

-

Calculation: The kinematic viscosity (ν) is calculated using the equation: ν = K * t, where K is the viscometer constant and t is the average flow time. The dynamic viscosity (η) is then calculated as η = ν * ρ, where ρ is the density of the liquid at the same temperature.

Surface Tension Measurement (Du Noüy Ring Method)

Objective: To measure the surface tension of liquid this compound.

Methodology:

-

Apparatus: A tensiometer equipped with a platinum-iridium Du Noüy ring, a thermostatically controlled sample vessel, and a microbalance.

-

Procedure: a. The platinum ring is meticulously cleaned with a suitable solvent and then flamed to red heat to remove any organic contaminants. b. The sample of molten this compound is placed in the sample vessel and allowed to reach thermal equilibrium. c. The ring is immersed in the liquid. d. The ring is slowly pulled upwards through the liquid-air interface. e. The force required to detach the ring from the liquid surface is measured by the microbalance.

-

Calculation: The surface tension (γ) is calculated from the maximum force (F) using the equation: γ = F / (4πR * f), where R is the radius of the ring and f is a correction factor that depends on the ring dimensions and the properties of the liquid.

Vapor Pressure Measurement (Knudsen Effusion Method)

Objective: To determine the low vapor pressure of solid this compound at a given temperature.

Methodology:

-

Apparatus: A Knudsen effusion cell (a small, thermostated container with a small orifice), a high-precision microbalance, a high-vacuum system, and a temperature controller.

-

Procedure: a. A known mass of the solid this compound sample is placed in the Knudsen cell. b. The cell is placed in a high-vacuum chamber and heated to the desired temperature. c. As the sample sublimes, the vapor effuses through the small orifice into the vacuum. d. The rate of mass loss of the sample is measured over time using the microbalance.

-

Calculation: The vapor pressure (P) is calculated using the Hertz-Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M), where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.[6][7][8]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preparation of this compound nanoemulsions for drug delivery applications.

Caption: A schematic workflow for the laboratory-scale preparation of drug-loaded this compound nanoemulsions.

Applications in Drug Development

The unique properties of this compound make it a valuable component in advanced drug delivery systems. Its inertness and ability to form stable emulsions are particularly advantageous.

-

Nanoemulsions: this compound can be formulated into nano-sized emulsions that can encapsulate hydrophobic drugs.[9][10][11] These nanoemulsions can improve the solubility and bioavailability of poorly water-soluble drugs.[9][10][11]

-

Oxygen Delivery: While shorter-chain perfluorocarbons are more commonly studied for this purpose, perfluorocarbon emulsions, in general, have a high capacity for dissolving gases like oxygen. This property is being explored for developing artificial blood substitutes and for oxygenating hypoxic tumors to enhance the efficacy of radiotherapy and photodynamic therapy.

-

Contrast Agents: The fluorine atoms in this compound can be detected by ¹⁹F Magnetic Resonance Imaging (MRI), allowing for the use of this compound-based nanoemulsions as contrast agents for in vivo imaging and tracking of drug delivery vehicles.

Conclusion

This compound possesses a unique combination of physical and chemical properties, primarily defined by its high degree of fluorination. Its chemical inertness, thermal stability, and ability to form stable nanoemulsions make it a promising material for various applications in research and drug development. While some specific quantitative data for this compound remain to be fully elucidated, the established trends within the perfluoroalkane series provide a strong basis for its potential applications. Further research into the specific properties of this compound will undoubtedly open up new avenues for its use in advanced materials and biomedical technologies.

References

- 1. f2chemicals.com [f2chemicals.com]

- 2. An overview of the uses of per- and polyfluoroalkyl substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vapor pressure of nine perfluoroalkyl substances (PFASs) determined using the Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Table of dielectric constants of substances | Level meters and level switches by Yamaden [ydic.co.jp]

- 10. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 11. researchgate.net [researchgate.net]

Perfluorododecane and Its Interaction with Biological Membranes: A Technical Guide

An in-depth exploration for researchers, scientists, and drug development professionals into the molecular interactions, biophysical effects, and signaling consequences of perfluorododecane and related long-chain perfluoroalkyl substances on biological membranes.

Introduction

This compound, a fully fluorinated alkane, is a member of the broader class of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by their exceptional chemical stability and hydrophobic nature, properties that have led to their use in a variety of industrial and commercial applications. However, this stability also contributes to their persistence in the environment and potential for bioaccumulation. Understanding the fundamental interactions of PFAS with biological membranes is crucial for elucidating their mechanisms of toxicity and for the development of novel drug delivery systems.

While specific research on this compound is limited, this guide synthesizes the available data and extrapolates from studies on structurally similar long-chain PFAS, such as perfluorododecanoic acid (PFDoA), to provide a comprehensive overview of how these molecules interact with and affect the structure and function of cellular membranes. This document details the molecular mechanisms of membrane integration, the resulting changes in membrane properties, and the downstream effects on cellular signaling pathways.

Molecular Mechanisms of Membrane Interaction

The integration of long-chain PFAS into lipid bilayers is a complex process driven by a combination of forces. Molecular dynamics simulations of compounds like perfluorododecanoic acid (PFDoA) reveal a multi-step mechanism. Initially, for charged PFAS, the polar head group is attracted to the charged head groups of phospholipids at the membrane surface. This is followed by a reorientation of the molecule, allowing the hydrophobic perfluorinated tail to embed within the lipid core of the membrane. This insertion is a significant driving force for the interaction.[1]

The extended chain length of molecules like this compound and PFDoA facilitates more extensive interactions with the lipid membrane, leading to a more pronounced influence on its structural and dynamic properties compared to shorter-chain PFAS.[1]

Biophysical Effects on Biological Membranes

The incorporation of this compound and related long-chain PFAS into biological membranes can significantly alter their physical properties, including fluidity, permeability, and phase behavior.

Membrane Fluidity and Permeability

The effect of PFAS on membrane fluidity is a subject of ongoing research, with some studies suggesting an ordering effect while others indicate increased fluidity. For instance, some molecular dynamics simulations have shown that certain PFAS can have a cholesterol-like condensing effect, leading to increased order in the lipid tails and a thicker membrane. Conversely, other studies have reported that PFAS can disrupt lipid packing, leading to increased membrane fluidity.[2][3]

This altered fluidity has direct consequences for membrane permeability. An increase in membrane fluidity is often associated with an increase in permeability to water and other small molecules.[2][4][5] This can have significant implications for cellular homeostasis and can, for example, enhance the diffusion of signaling molecules across the membrane.[4]

Phase Transition Behavior

Differential scanning calorimetry (DSC) is a key technique used to study the effect of exogenous molecules on the phase transitions of lipid bilayers. The incorporation of PFAS can alter the gel-to-liquid crystalline phase transition temperature (Tm) of model membranes. These changes provide insights into how these molecules affect the packing and organization of lipids within the membrane.[6]

Quantitative Data on Perfluorocarbon-Membrane Interactions

The following tables summarize key quantitative data from studies on the interaction of long-chain PFAS with model membranes.

| Compound | Model Membrane | Technique | Parameter | Value | Reference |

| This compound | Not specified | Predictive Model (PP-LFERs) | log Kow (Octanol-Water) | 8.4 | [7] |

| This compound | Not specified | Predictive Model (PP-LFERs) | log Kaw (Air-Water) | 7.1 | [7] |

| Perfluorododecanoic Acid (PFDoA) | Phospholipid Bilayer | Atomistic Molecular Dynamics Simulations | Membrane Integration | Spontaneous insertion driven by free energy gradient | [1] |

Table 1: Partition Coefficients and Thermodynamic Parameters of this compound and Related Compounds.

| Compound | Model Membrane | Technique | Effect on Membrane Property | Reference |

| Long-chain PFAS (general) | Phospholipid Bilayer | Various | Increased membrane ordering and decreased fluidity (in some cases) | [1] |

| Long-chain PFAS (general) | Microbial Membranes | Not specified | Increased fluidity and permeability | [4] |

| Perfluorooctanoic Acid (PFOA) | DOPC Bilayers | Water Permeability Assay | Biphasic effect on water permeability | [2] |

| Perfluorobutanesulfonic Acid (PFBS) | DPPC Monolayer | Langmuir Trough | Increased monolayer compressibility | [8] |

Table 2: Effects of Long-Chain PFAS on Membrane Physical Properties.

Experimental Protocols

A variety of experimental and computational techniques are employed to investigate the interaction of perfluorocarbons with biological membranes.

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insights into the dynamic interactions between PFAS and lipid bilayers.

Typical Protocol:

-

System Setup: A model lipid bilayer (e.g., dipalmitoylphosphatidylcholine - DPPC) is constructed and hydrated with a water box. The PFAS molecules of interest are then introduced into the water phase.

-

Force Field Application: An appropriate force field (e.g., CHARMM, AMBER) is applied to describe the interatomic forces.

-

Equilibration: The system is equilibrated for a period (e.g., 50 nanoseconds) to allow it to reach a stable state.

-

Production Run: The simulation is run for an extended period (e.g., over 100 nanoseconds) to observe the interactions between the PFAS and the membrane.

-

Analysis: Trajectories are analyzed to determine parameters such as the location of the PFAS within the bilayer, changes in membrane thickness and area per lipid, and the free energy profile of insertion.

Langmuir Trough Experiments

Langmuir troughs are used to study the behavior of molecules at an air-water interface, providing a model for a single leaflet of a biological membrane.

Typical Protocol:

-

Monolayer Formation: A solution of a phospholipid (e.g., DPPC) in a volatile solvent is spread onto the surface of an aqueous subphase in a Langmuir trough.

-

PFAS Introduction: The PFAS of interest is introduced into the subphase.

-

Compression Isotherms: The monolayer is compressed by movable barriers, and the surface pressure is measured as a function of the area per molecule. Changes in the resulting isotherm in the presence of the PFAS indicate its interaction with the lipid monolayer.[8]

-

Brewster Angle Microscopy (BAM): This technique can be used to visualize the morphology of the monolayer during compression.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of phase transition temperatures.

Typical Protocol:

-

Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a lipid film with a buffer solution, which may or may not contain the PFAS of interest.

-

Calorimetric Scan: The sample and a reference are heated at a constant rate, and the differential heat flow is recorded.

-

Data Analysis: The resulting thermogram shows peaks corresponding to phase transitions. The temperature at the peak maximum is the phase transition temperature (Tm), and the area under the peak corresponds to the enthalpy of the transition. Changes in Tm and enthalpy in the presence of PFAS indicate an interaction with the lipid bilayer.

Impact on Cellular Signaling Pathways

The disruption of membrane structure and function by long-chain PFAS can have downstream consequences for cellular signaling.

Toll-Like Receptor (TLR) Signaling

Studies on perfluorodecanoic acid (PFDA) have shown that it can induce immunotoxicity by dysregulating the Toll-like receptor (TLR) signaling pathway.[9] This pathway is a critical component of the innate immune system.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Chronic exposure to some PFAS has been shown to activate PPAR signaling pathways. These pathways are involved in the regulation of lipid metabolism. The activation of PPARs can lead to the transcriptional regulation of genes involved in de novo lipid synthesis.[10]

Conclusion and Future Directions

The interaction of this compound and related long-chain PFAS with biological membranes is a critical area of research with implications for toxicology, environmental science, and drug development. While current data, largely from related compounds, suggests that these molecules readily partition into lipid bilayers, altering their physical properties and impacting cellular signaling, more research is needed to specifically elucidate the behavior of this compound.

Future studies should focus on obtaining quantitative data on the partitioning of this compound into various model membranes and its specific effects on membrane fluidity, permeability, and protein function. A deeper understanding of these interactions will be essential for accurately assessing the biological risks associated with this persistent compound and for harnessing the unique properties of perfluorocarbons for biomedical applications.

References

- 1. Molecular Mechanisms of Perfluoroalkyl Substances Integration into Phospholipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biophysical Consequences for Exposure of Model Cell Membranes to Perfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PFAS fluidize synthetic and bacterial lipid monolayers based on hydrophobicity and lipid charge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. conservancy.umn.edu [conservancy.umn.edu]

- 5. Membrane-Modifying Effects of Perfluoroalkyl Substances in Model Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Partitioning and Accumulation of Perfluoroalkyl Substances in Model Lipid Bilayers and Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intermolecular Interactions, Solute Descriptors, and Partition Properties of Neutral Per- and Polyfluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Langmuir trough studies of the interactions between per- and polyfluoroalkyl substances (PFAS) and a model cell membrane | Steinmetz Symposium - Union College [steinmetz.union.edu]

- 9. Perfluorodecanoic acid (PFDA) disrupts immune regulation via the toll-like receptor signaling pathway in zebrafish [pubs.usgs.gov]

- 10. biorxiv.org [biorxiv.org]

In Vitro Toxicological Profile of Perfluorododecanoic Acid (PFDoA): A Technical Guide

Introduction

Perfluorododecanoic acid (PFDoA), a long-chain per- and polyfluoroalkyl substance (PFAS) with a 12-carbon backbone, is a synthetic chemical characterized by its exceptional stability and persistence in the environment. Due to its widespread use in various industrial and consumer products, PFDoA has become a ubiquitous environmental contaminant, leading to growing concerns about its potential impact on human health. Understanding the toxicological profile of PFDoA is crucial for effective risk assessment and regulatory decision-making. This technical guide provides a comprehensive overview of the in vitro toxicological effects of PFDoA, focusing on its cytotoxicity, genotoxicity, and underlying mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals engaged in toxicology and environmental health studies.

Chapter 1: Cytotoxicity Profile

The cytotoxicity of perfluorinated carboxylic acids (PFCAs) is strongly correlated with their carbon chain length, with toxicity generally increasing as the chain elongates.[1][2] PFDoA, as a C12 compound, is considered one of the more toxic PFCAs.[3] In vitro studies consistently demonstrate that PFDoA induces cell death in a dose-dependent manner across various cell lines.

Quantitative Cytotoxicity Data

| Cell Line | Assay | Exposure Duration | Endpoint | Effective Concentration | Citation |

| PC12 (Rat Pheochromocytoma) | Cell Viability Assay | Not Specified | Decreased Viability | Dose-dependent decrease observed | [4] |

| PC12 (Rat Pheochromocytoma) | Not Specified | Not Specified | Apoptosis | Caspase 3 activity increased at 100 µM | [4] |

| HCT116 (Human Colon Carcinoma) | Viability Test | 72 hours | EC50 | Lower than shorter-chain PFCAs (e.g., PFOA, PFDA) | [1] |

| HepaRG (Human Hepatoma) | WST-1 Assay | 24 hours | Cell Viability | Tested up to 100 µM due to solubility limits | [5] |

| Mouse Primary Nephrocytes | Cell Viability Assay | Not Specified | Decreased Viability | Significant effects > 10 µM | [6][7] |

| SH-SY5Y (Human Neuroblastoma) | Not Specified | 24 hours | Not Specified | Exposure at 30 µM | [8] |

| Note: Data for Perfluorodecanoic acid (PFDA, C10), a structurally similar analogue. |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.

-

Cell Seeding: Plate cells (e.g., HepG2, PC12) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Exposure: Prepare serial dilutions of PFDoA in the appropriate culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of PFDoA (e.g., 0-200 µM). Include a solvent control (e.g., DMSO) and a negative control (medium only). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Following exposure, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the optical density (absorbance) of each well at a wavelength of 570-590 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the solvent control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Chapter 2: Genotoxicity

The genotoxicity of PFDoA, its potential to damage cellular DNA, has been investigated using several in vitro assays. The results, however, are not entirely consistent across different experimental systems, suggesting that the genotoxic effects may be cell-type or condition-dependent.

Summary of Genotoxicity Studies

| Test System | Assay | Concentrations | Key Findings | Citation |

| Japanese Medaka Liver Cells | Alkaline Comet Assay | 0.1, 0.5, 2.5 mg/L | Significant, time- and concentration-dependent increase in % Tail DNA, indicating DNA damage. | [3] |

| Japanese Medaka Erythrocytes | Micronucleus (MN) Test | 0.1, 0.5, 2.5 mg/L | Significant increase in the frequency of micronuclei and other nuclear abnormalities. | [3] |

| HepG2 (Human Hepatoma) | Comet Assay | 2x10⁻⁷ to 2x10⁻⁵ M | No dose-dependent increase in DNA damage was observed for PFDoA, unlike other tested PFAS. | [10] |

| Mouse Hepatocytes | Comet Assay | Not Specified | Confirmed DNA strand breaks after exposure. | [11] |

| Mouse Hepatocytes | 8-OHdG Measurement | Not Specified | Increased 8-OHdG content, indicating DNA oxidative damage. | [11] |

| CHO Cells* | Chromosomal Aberration | Not Specified | Induced chromosomal aberrations in the presence of S9 metabolic activation. | [12][13] |

| Note: Data for Perfluorodecanoic acid (PFDA, C10), a structurally similar analogue. |

Experimental Protocol: Alkaline Comet Assay

The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation: Expose the target cells to PFDoA for a specified duration. After exposure, harvest the cells and resuspend them in ice-cold, Ca²⁺ and Mg²⁺ free PBS at a concentration of 1 x 10⁵ cells/mL.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose (at ~37°C) at a 1:10 ratio (v/v). Pipette this mixture onto a pre-coated microscope slide. Cover with a coverslip and allow the agarose to solidify on ice.

-

Cell Lysis: Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13). Allow the DNA to unwind for 20-40 minutes.

-

Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. The alkaline conditions and electric field cause fragmented DNA (from damaged cells) to migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Gently rinse the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope. Use image analysis software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail (% Tail DNA).[3][11]

Chapter 3: Mechanisms of Toxicity

In vitro research has begun to elucidate the molecular and cellular pathways through which PFDoA exerts its toxic effects. Key mechanisms identified include the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic cell death pathways.

Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a frequently cited mechanism for PFAS toxicity.[14] In neuronal PC12 cells, exposure to PFDoA at concentrations of 50 and 100 µM led to a significant increase in ROS and malondialdehyde (a marker of lipid peroxidation), along with a decrease in the cells' total antioxidant capacity.[4] However, another study using HepG2 liver cells did not find a significant increase in ROS generation following PFDoA exposure, suggesting this effect may be cell-type specific.[10] Studies on the related compound PFDA (C10) strongly support oxidative stress as a key mechanism, showing it increases ROS and decreases superoxide dismutase (SOD) activity in kidney cells and hepatocytes.[6][11]

Mitochondrial Dysfunction

Mitochondria are primary targets for PFDoA-induced toxicity. PFDoA exposure has been shown to cause a significant loss of mitochondrial membrane potential (MMP) in PC12 cells.[4] This disruption of the mitochondrial membrane can impair the electron transport chain, leading to both a failure in ATP production and an increase in ROS leakage.[2] Mechanistic data for other long-chain PFCAs suggest they can act as protonophoric uncouplers, further disrupting mitochondrial bioenergetics.[15] The inhibition of mitochondrial fatty acid β-oxidation has also been identified as a key event for the C10 analogue PFDA, which leads to reduced production of NADH and NADPH, thereby impairing NADPH-dependent glutathione recycling and increasing cellular oxidative stress.[16][17]

Apoptosis Induction

The cellular damage induced by oxidative stress and mitochondrial dysfunction can culminate in programmed cell death, or apoptosis. Evidence for PFDoA-induced apoptosis comes from studies showing a significant increase in the activity of caspase 3, a key executioner enzyme in the apoptotic cascade, in PC12 cells treated with 100 µM PFDoA.[4] The loss of mitochondrial membrane potential is a critical upstream event that can trigger the release of pro-apoptotic factors like cytochrome c, leading to the activation of the caspase cascade.

Potential Endocrine Disruption

PFAS as a class are known to have endocrine-disrupting potential, capable of interfering with hormonal systems by interacting with nuclear receptors such as the estrogen, androgen, and thyroid hormone receptors.[18] While specific in vitro studies focusing on PFDoA's interaction with these receptors are limited in the reviewed literature, long-term exposure to the related compound PFDA has been shown to alter sex hormone balance in animal models, suggesting a potential for endocrine modulation.[19] Further investigation using in vitro assays like receptor-binding or steroidogenesis assays is necessary to characterize the specific endocrine-disrupting activity of PFDoA.[20]

References

- 1. Analysis of structure-cytotoxicity in vitro relationship (SAR) for perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chain length-dependent mitochondrial toxicity of perfluoroalkyl carboxylic acids: insights from Mito Tox Index evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxic and genotoxic effects of perfluorododecanoic acid (PFDoA) in Japanese medaka | Knowledge and Management of Aquatic Ecosystems [kmae-journal.org]

- 4. Oxidative stress and mitochondrial membrane potential are involved in the cytotoxicity of perfluorododecanoic acid to neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of in vitro hepatotoxic potencies of a series of perfluoroalkyl substances (PFASs) based on gene expression changes in HepaRG liver cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of perfluorodecanoic acid on mouse primary nephrocytes through oxidative stress: Combined analysis at cellular and molecular levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Investigating the mechanism of neurotoxic effects of PFAS in differentiated neuronal cells through transcriptomics and lipidomics analysis - American Chemical Society [acs.digitellinc.com]

- 9. Determination of Perflourooctanoic Acid Toxicity in a Human Hepatocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. library.search.stmarys-ca.edu [library.search.stmarys-ca.edu]

- 11. Perfluorodecanoic acid-induced oxidative stress and DNA damage investigated at the cellular and molecular levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Assessment of the potential genotoxicity of perfluorodecanoic acid and chlorotrifluoroethylene trimer and tetramer acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure–activity relationships for perfluoroalkane-induced in vitro interference with rat liver mitochondrial respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Perfluorodecanoic acid (PFDA) increases oxidative stress through inhibition of mitochondrial β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Endocrine Disruptor Potential of Short- and Long-Chain Perfluoroalkyl Substances (PFASs)—A Synthesis of Current Knowledge with Proposal of Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

Biodegradation Pathways of Perfluorododecane: A Technical Guide for Researchers

Disclaimer: The biodegradation of long-chain perfluoroalkyl substances (PFAS), including perfluorododecane, is an area of active research. Direct, well-established microbial degradation pathways for this compound are not extensively documented in current scientific literature. This guide provides a comprehensive overview of the current understanding of PFAS biodegradation, drawing parallels from more studied long-chain PFAS to infer potential pathways for this compound. The experimental protocols and conceptual pathways presented are intended to serve as a foundational resource for researchers in this field.

Introduction

This compound (C12F26) is a fully fluorinated alkane, a member of the per- and polyfluoroalkyl substances (PFAS) family. These compounds are characterized by the exceptional strength of the carbon-fluorine (C-F) bond, rendering them highly resistant to chemical and biological degradation.[1] Their persistence, bioaccumulative potential, and adverse health effects have made them a significant environmental concern.[2][3] While the biodegradation of some shorter-chain and polyfluorinated PFAS has been observed, the microbial degradation of long-chain perfluorinated compounds like this compound remains a formidable challenge.[1][4]

This technical guide synthesizes the current knowledge on the microbial degradation of long-chain PFAS, with a focus on potential mechanisms applicable to this compound. It is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the fate and remediation of these persistent organic pollutants.

Challenges in this compound Biodegradation

The primary obstacle to the biodegradation of this compound is the strength and stability of the C-F bond.[5] This bond is the strongest single bond in organic chemistry, making it difficult for microbial enzymes to cleave. Additionally, the high degree of fluorination in this compound shields the carbon backbone from enzymatic attack.

Key challenges include:

-

High C-F Bond Energy: Requires significant activation energy to break.

-

Steric Hindrance: The fluorine atoms create a sheath around the carbon chain, preventing enzymes from accessing it.

-

Low Water Solubility: Limits bioavailability for microbial uptake.

-